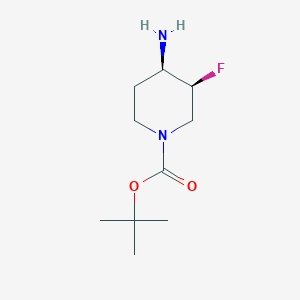

(3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate

Description

The exact mass of the compound this compound is 218.14305602 g/mol and the complexity rating of the compound is 240. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-8(12)7(11)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRYPCAUVKVMLZ-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577691-56-6, 907544-20-1 | |

| Record name | tert-Butyl 3,4-cis-4-amino-3-fluoropiperidine-1-carboxylate racemate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate

Introduction: The Significance of Fluorinated Piperidines in Modern Drug Discovery

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties.[1] The strategic introduction of fluorine into this motif has emerged as a powerful tool in medicinal chemistry to modulate a molecule's physicochemical properties, such as basicity (pKa), lipophilicity, and metabolic stability.[1] Specifically, the presence of a fluorine atom can significantly lower the pKa of the piperidine nitrogen, a modification that has been shown to mitigate off-target effects, such as binding to the hERG potassium ion channel, which is associated with cardiovascular toxicity.[1]

The target molecule of this guide, (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate, is a chiral building block of significant interest. Its specific stereochemistry—a cis relationship between the fluorine at C3 and the amino group at C4—is a key feature in the design of various therapeutic agents, including Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the treatment of migraines.[2] The synthesis of this molecule with high stereocontrol is a challenging yet critical task for drug development professionals. This guide provides a detailed exploration of robust and scalable synthetic pathways to access this valuable intermediate, focusing on the scientific rationale behind the chosen methodologies.

Retrosynthetic Analysis: Key Strategic Approaches

A retrosynthetic analysis of the target molecule reveals that the primary challenge lies in the stereocontrolled installation of the vicinal fluoroamine functionality on the piperidine core. Two principal strategies have proven effective in addressing this challenge:

-

Asymmetric Hydrogenation: This approach involves the stereoselective reduction of a prochiral fluoroenamide precursor. The chirality is introduced late in the synthesis, leveraging well-established catalytic methods.

-

Dynamic Kinetic Asymmetric Transamination: This biocatalytic method utilizes a transaminase enzyme to convert a prochiral fluorinated ketone into the desired chiral amine with high enantioselectivity.

This guide will delve into both pathways, presenting them as viable and complementary strategies for accessing the target compound.

Caption: Retrosynthetic analysis of the target molecule.

Pathway 1: Asymmetric Hydrogenation of a Fluoroenamide Intermediate

This pathway is a robust method for establishing the desired syn-1,2-amino-fluoropiperidine stereochemistry. The key step is the Ru-catalyzed asymmetric hydrogenation of a specifically designed fluoroenamide precursor.[2]

Workflow Overview

Caption: Asymmetric Hydrogenation Workflow.

Mechanistic Insights & Experimental Choices

1. Synthesis of the Fluoroketone Intermediate: The synthesis begins with the commercially available N-Boc-4-piperidone. Conversion to its trimethylsilyl (TMS) enol ether followed by electrophilic fluorination using a reagent like Selectfluor® affords N-Boc-3-fluoropiperidin-4-one.[3] This sequence is crucial as direct fluorination of the piperidone can lead to regioisomeric mixtures.

2. Formation of the Fluoroenamide Hydrogenation Substrate: The fluoroketone is then transformed into the key fluoroenamide. This involves a sequence of reduction, protection, and elimination steps. A critical insight from developmental studies is the choice of protecting groups to facilitate the formation of the tetrasubstituted enamide, which is essential for achieving high stereoselectivity in the subsequent hydrogenation.[2]

3. The Key Asymmetric Hydrogenation Step: The stereochemistry of the final product is set in this crucial step. A Ruthenium-based catalyst, often in combination with a chiral phosphine ligand, is employed. The choice of ligand is paramount for achieving high enantioselectivity. Mechanistically, the reaction is believed to proceed through the formation of a chiral metal-enamide complex, followed by the delivery of hydrogen from one face of the double bond.[4][5][6] The cis-stereochemistry is a common outcome of such hydrogenations on cyclic systems.[7]

Experimental Protocol: Asymmetric Hydrogenation

This protocol is a representative example based on literature procedures.[2]

-

Catalyst Preparation: In a glovebox, a pressure vessel is charged with the fluoroenamide substrate (1.0 eq), the Ruthenium catalyst (e.g., [(COD)Ru(2-methylallyl)2]) (0.01 eq), and the chiral ligand (e.g., a Josiphos-type ligand) (0.0105 eq) in degassed solvent (e.g., methanol).

-

Reaction Execution: The vessel is sealed, removed from the glovebox, and pressurized with hydrogen gas (e.g., 200 psi). The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 24 hours).

-

Work-up and Purification: Upon completion, the vessel is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the protected (3S,4R)-4-amino-3-fluoropiperidine derivative.

Pathway 2: Dynamic Kinetic Asymmetric Transamination

This cutting-edge biocatalytic approach offers a more direct and potentially greener alternative for establishing the chiral fluoro-amino center. It relies on the use of an engineered ω-transaminase (ω-TA) to convert the N-Boc-3-fluoropiperidin-4-one into the desired (3S,4R)-amine.[2]

Workflow Overview

Caption: Asymmetric Transamination Workflow.

Mechanistic Insights & Experimental Choices

1. The Power of Biocatalysis: ω-Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor (commonly isopropylamine) to a ketone acceptor.[8][9] The reaction proceeds through a "ping-pong" mechanism involving the formation of a Schiff base between the ketone and the PLP cofactor.[10]

2. Dynamic Kinetic Resolution: The process is a dynamic kinetic resolution (DKR) because the starting fluoroketone can epimerize at the C3 position under the reaction conditions (typically basic pH). This allows for the theoretical conversion of 100% of the racemic ketone into a single diastereomer of the product amine.[2][11] The enzyme selectively aminates one enantiomer of the ketone, and the remaining, unreacted enantiomer rapidly epimerizes, re-entering the reaction cycle.

3. Enzyme and Condition Selection: The choice of transaminase is critical and often requires screening of commercially available enzyme kits or the use of engineered enzymes to achieve high conversion and selectivity for the specific substrate.[2] Reaction parameters such as pH, temperature, co-solvent (e.g., DMSO), and the concentration of the amine donor are optimized to maximize enzyme activity and stability, and to drive the reaction equilibrium towards the product.[8]

Experimental Protocol: Dynamic Kinetic Asymmetric Transamination

This protocol is a representative example based on literature procedures.[2]

-

Reaction Setup: A buffered aqueous solution (e.g., borate buffer, pH 10.5) is prepared containing the transaminase enzyme, the cofactor pyridoxal-5'-phosphate (PLP), and the amine donor (e.g., isopropylamine).

-

Substrate Addition: A solution of N-Boc-3-fluoropiperidin-4-one in a co-solvent (e.g., DMSO) is added to the enzyme solution.

-

Reaction Execution: The mixture is incubated at a controlled temperature (e.g., 45 °C) with stirring for a specified period (e.g., 24 hours). The reaction progress is monitored by HPLC.

-

Work-up and Isolation: After the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified, often by crystallization or chromatography, to yield the enantiomerically pure this compound.

Final Step: Deprotection to Yield the Target Molecule

For pathways that yield an N-benzylated intermediate, a final deprotection step is required to obtain the free primary amine.

Experimental Protocol: Catalytic Transfer Hydrogenolysis

This protocol is based on a literature procedure for the debenzylation of the direct precursor.[2]

-

Reaction Setup: To a solution of tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1.0 eq) in methanol is added ammonium formate (approx. 5 eq) and 10% Palladium on activated carbon (approx. 20% by weight of the substrate).

-

Reaction Execution: The reaction mixture is heated to a moderate temperature (e.g., 50 °C) for a short duration (e.g., 1 hour).

-

Work-up and Isolation: The reaction mixture is cooled to room temperature and filtered through a pad of diatomaceous earth to remove the catalyst. The filtrate is concentrated under reduced pressure to afford the title compound, this compound.

Data Summary and Comparison of Pathways

| Parameter | Asymmetric Hydrogenation Pathway | Dynamic Kinetic Asymmetric Transamination Pathway |

| Key Step | Ru-catalyzed asymmetric hydrogenation of a fluoroenamide | ω-Transaminase-catalyzed DKR of a fluoroketone |

| Stereocontrol | High enantioselectivity (often >95% ee after purification)[2] | Excellent enantioselectivity (>99% ee) and good diastereoselectivity[2] |

| Starting Material | N-Boc-4-piperidone | N-Boc-4-piperidone |

| Number of Steps | Generally longer (involves formation of the enamide) | More convergent |

| Reagents | Transition metal catalysts, chiral ligands, high-pressure hydrogen | Biocatalyst (enzyme), aqueous buffer, isopropylamine |

| Conditions | Often requires elevated pressure and temperature, anhydrous solvents | Mild aqueous conditions (near-ambient temperature and pressure) |

| Scalability | Well-established for large-scale synthesis | Increasingly being implemented on an industrial scale |

| Green Chemistry | Use of heavy metals and organic solvents | Generally considered a greener alternative (aqueous media, biodegradable catalyst) |

Conclusion and Future Outlook

The synthesis of this compound can be successfully achieved with high stereocontrol via two primary routes: asymmetric hydrogenation and enzymatic transamination. The choice between these pathways will depend on factors such as available equipment (high-pressure reactors vs. bioreactors), cost of goods (catalyst vs. enzyme), and desired environmental footprint.

The asymmetric hydrogenation route represents a more traditional, yet highly effective and scalable approach, leveraging the power of transition metal catalysis. The dynamic kinetic asymmetric transamination pathway exemplifies the growing importance of biocatalysis in modern pharmaceutical manufacturing, offering a greener, more direct, and often highly selective alternative. As the field of enzyme engineering continues to advance, biocatalytic routes are expected to become increasingly prevalent for the synthesis of complex chiral molecules like the one discussed in this guide. Both methodologies provide drug development professionals with powerful tools to access this critical fluorinated piperidine building block, enabling the discovery and development of next-generation therapeutics.

References

-

Brown, J. M., Chaloner, P. A., & Parker, D. (1982). Mechanistic Studies of Rhodium-Catalyzed Asymmetric Homogeneous Hydrogenation. Advances in Chemistry, 196, 355-373. [Link]

-

Gridnev, I. D., & Imamoto, T. (2004). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 126(34), 10663-10679. [Link]

-

Glorius, F., et al. (2019). The formation of all cis-(multi) fluorinated piperidines by a dearomatization- hydrogenation process. Nature Chemistry, 11, 264–270. [Link]

-

Koszelewski, D., et al. (2010). Isopropylamine as Amine Donor in Transaminase-Catalyzed Reactions: Better Acceptance through Reaction and Enzyme Engineering. ChemCatChem, 2(7), 734-737. [Link]

-

Wagener, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. [Link]

-

Philips, E., & Xiang, B., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of Organic Chemistry, 84(12), 8006-8018. [Link]

-

Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]

-

Landis, C. R., Hilfenhaus, P., & Feldgus, S. (1999). Structures and Reaction Pathways in Rhodium(I)-Catalyzed Hydrogenation of Enamides: A Model DFT Study. Journal of the American Chemical Society, 121(38), 8741-8754. [Link]

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

-

Wikipedia. (n.d.). Transamination. [Link]

-

Pharmaguideline. (n.d.). Transamination, Deamination and Decarboxylation. [Link]

-

SNS Courseware. (n.d.). General Reactions of Amino acid metabolism. [Link]

-

Turner, N. J., et al. (2024). Transaminase-Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N-Heterocycles. Angewandte Chemie International Edition, e202402584. [Link]

-

Gotor-Fernández, V., et al. (2017). Expanding dynamic kinetic protocols: transaminase-catalyzed synthesis of α-substituted β-amino ester derivatives. Chemical Communications, 53(75), 10393-10396. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structures and Reaction Pathways in Rhodium(I)-Catalyzed Hydrogenation of Enamides: A Model DFT Study [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. Transamination - Wikipedia [en.wikipedia.org]

- 10. Transamination, Deamination and Decarboxylation | Pharmaguideline [pharmaguideline.com]

- 11. Expanding dynamic kinetic protocols: transaminase-catalyzed synthesis of α-substituted β-amino ester derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Stereoselective synthesis of (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate

An In-Depth Technical Guide to the Stereoselective Synthesis of (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate

Introduction: The Significance of a Chiral Fluorinated Scaffold

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and lipophilicity. The piperidine ring, a ubiquitous scaffold in pharmaceuticals, becomes particularly valuable when functionalized with fluorine. This compound represents a critical chiral building block, providing a synthetically accessible entry point to a wide range of complex drug candidates.[1][2][3] Its defined stereochemistry at two adjacent centers—the syn relationship between the C3-fluorine and C4-amine—presents a significant synthetic challenge. Control over this stereochemistry is paramount, as different stereoisomers can exhibit vastly different pharmacological profiles.

This guide provides a detailed exploration of robust and scalable strategies for the stereoselective synthesis of this key intermediate, focusing on the underlying principles, experimental causality, and field-proven protocols. We will delve into two primary strategies that have proven effective: biocatalytic dynamic kinetic transamination and transition-metal-catalyzed asymmetric hydrogenation.

Strategic Overview: Pathways to Stereocontrol

The primary challenge in synthesizing the target molecule lies in the precise installation of the C3-fluoro and C4-amino groups in a syn configuration and with absolute stereocontrol. Two dominant strategies have emerged to address this, both of which cleverly circumvent direct, and often poorly selective, fluorination of a pre-existing chiral amine.

-

The Biocatalytic Approach: This strategy leverages the exquisite selectivity of enzymes. It typically involves the synthesis of a prochiral 3-fluoro-4-oxopiperidine precursor, which is then subjected to a highly stereoselective enzymatic amination. The use of a dynamic kinetic resolution process makes this approach particularly efficient.[4][5]

-

The Asymmetric Hydrogenation Approach: This method relies on the power of transition metal catalysis. A flat, achiral pyridine ring is first converted into a partially reduced, prochiral enamide substrate. A chiral catalyst then directs the addition of hydrogen across the double bond from a specific face, setting both stereocenters simultaneously with high diastereoselectivity and enantioselectivity.[4]

The choice between these pathways often depends on available resources, scale-up requirements, and specific expertise. The biocatalytic route offers the advantages of mild, environmentally friendly conditions and exceptional selectivity, while the asymmetric hydrogenation route provides a powerful, well-established method for creating chiral piperidines.

Part 1: The Biocatalytic Route via Dynamic Kinetic Transamination

This elegant approach builds the chirality using an enzyme, starting from an achiral protected piperidone. The key is a dynamic process where the starting material can racemize in situ, theoretically allowing for a 100% yield of the desired enantiomer.[4]

Workflow for the Biocatalytic Approach

Caption: Workflow for the biocatalytic synthesis of the target molecule.

Step 1: Synthesis of the Prochiral Fluoro-Ketone

The crucial intermediate for the enzymatic step is N-Boc-3-fluoro-4-oxopiperidine. Its synthesis is achieved via electrophilic fluorination of the corresponding silyl enol ether.

-

Rationale: Direct fluorination of the piperidone enolate can lead to mixtures of regioisomers. Conversion to the silyl enol ether provides a defined precursor that reacts cleanly at the C3 position. Selectfluor® is chosen as the electrophilic fluorine source due to its reliability and handling characteristics.[4]

Experimental Protocol: N-Boc-3-fluoro-4-oxopiperidine

-

Enolate Formation & Trapping: Dissolve N-Boc-4-piperidone (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under a nitrogen atmosphere. Add lithium hexamethyldisilazide (LHMDS) (1.1 equiv, 1.0 M solution in THF) dropwise, maintaining the temperature below -70 °C. Stir the resulting enolate solution for 1 hour at -78 °C. Add chlorotrimethylsilane (TMSCl) (1.2 equiv) and allow the mixture to warm to room temperature over 2 hours.

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude TMS-silyl enol ether, which is used directly in the next step.

-

Fluorination: Dissolve the crude silyl enol ether in acetonitrile (MeCN). Add Selectfluor® (1.2 equiv) portion-wise at room temperature. Stir the reaction for 12-16 hours until complete consumption of the starting material is observed by TLC or LC-MS.

-

Purification: Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-Boc-3-fluoro-4-oxopiperidine as a stable solid.

Step 2: Dynamic Kinetic Asymmetric Transamination

This is the key stereochemistry-defining step. A transaminase enzyme, using pyridoxal-5'-phosphate (PLP) as a cofactor and an amine donor like isopropylamine, converts the prochiral ketone into the desired chiral amine.

-

Causality: The process is "dynamic" because the acidic proton at the C2 position (alpha to both the ketone and the fluorine) allows for epimerization under basic conditions (pH > 10).[4] This enables the enzyme to continuously convert the racemate into a single desired stereoisomer, overcoming the 50% yield limit of a standard kinetic resolution. The removal of the acetone byproduct (from isopropylamine) by a nitrogen sweep is critical to prevent the reverse reaction and drive the equilibrium towards the product.[4]

Experimental Protocol: Enzymatic Transamination

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., 0.2 M borate buffer, pH 10.5). Add the transaminase enzyme (e.g., a commercially available enzyme from a library like Codexis®, such as ATA-3, at 1 mol%), pyridoxal-5'-phosphate (PLP, 1 g/L), and dimethyl sulfoxide (DMSO, 20 vol%) as a co-solvent.[4]

-

Substrate Addition: Add the N-Boc-3-fluoro-4-oxopiperidine substrate (1.0 equiv) to the enzyme solution.

-

Reaction Execution: Add isopropylamine (1.0 M) as the amine donor. Heat the mixture to 45 °C and maintain for 24 hours. A slow sweep of nitrogen over the reaction headspace is recommended to remove the acetone byproduct.

-

Workup and Purification: After cooling, extract the product with an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Wash the combined organic layers, dry, and concentrate. The crude product can be purified by column chromatography to yield the target molecule, this compound.

| Parameter | Optimized Condition | Rationale |

| Enzyme | Transaminase (e.g., ATA-3) | Provides high stereoselectivity for the desired (3S,4R) product. |

| pH | 10.5 | Promotes in-situ epimerization of the ketone for a dynamic process.[4] |

| Amine Donor | Isopropylamine | Acts as the nitrogen source, converting to acetone. |

| Cofactor | Pyridoxal-5'-phosphate (PLP) | Essential for transaminase activity. |

| Temperature | 45 °C | Balances enzyme activity and stability. |

| Byproduct Removal | Nitrogen Sweep | Removes acetone, preventing the reverse reaction and driving equilibrium.[4] |

Table 1: Optimized parameters for the dynamic kinetic transamination.

Part 2: The Asymmetric Hydrogenation Route

This strategy employs a chiral transition metal catalyst to perform a highly stereocontrolled reduction of a prochiral fluoro-enamide, which is synthesized from an inexpensive pyridine starting material.

Workflow for the Asymmetric Hydrogenation Approach

Caption: Workflow for the asymmetric hydrogenation synthesis route.

Step 1: Preparation of the Prochiral Fluoro-Enamide Substrate

The key hydrogenation substrate is prepared in a high-yielding, three-step sequence from 3-fluoro-4-aminopyridine.

-

Rationale: The pyridine ring is too aromatic for direct hydrogenation under typical asymmetric conditions. Therefore, it is first activated by forming a pyridinium salt, which is then selectively reduced with a mild hydride source (NaBH₄) to give the desired tetrahydropyridine (enamide) substrate.[4]

Experimental Protocol: Fluoro-Enamide Synthesis

-

Benzoylation: To a solution of 3-fluoro-4-aminopyridine (1.0 equiv) in a suitable solvent, add benzoyl chloride (1.1 equiv) and a base (e.g., pyridine) and stir until the reaction is complete.

-

Pyridinium Salt Formation: Treat the resulting N-benzoyl derivative with benzyl bromide to activate the pyridine nucleus, forming the corresponding benzyl pyridinium salt.

-

Partial Reduction: Dissolve the pyridinium salt in methanol (MeOH) and cool the solution. Add sodium borohydride (NaBH₄) portion-wise to effect the partial reduction to the desired fluoro-enamide. Purify by crystallization or chromatography.[4]

Step 2: Ruthenium-Catalyzed Asymmetric Hydrogenation

This is the crucial enantioselective and diastereoselective step. A chiral Ruthenium-BIPHEP complex is used to deliver hydrogen across the C=C double bond.

-

Causality: A screen of various metals (Rh, Ru, Ir) revealed that while Rhodium and Ruthenium gave good enantioselectivity, Iridium caused extensive C-F bond cleavage.[4] Ruthenium proved to be the optimal choice, minimizing this undesirable defluorination side reaction. The addition of an acid like HBF₄ is critical; it prevents inhibition of the catalytic cycle by the basic nitrogen atom of the substrate, leading to improved reaction rates and conversions.[4]

Experimental Protocol: Asymmetric Hydrogenation

-

Catalyst Preparation: In a glovebox, prepare the active catalyst by stirring (COD)Ru(Me-allyl)₂ (1.0 mol%), a chiral bisphosphine ligand such as BIPHEP (1.05 mol%), and HBF₄·OEt₂ (2.0 mol%) in a degassed solvent (e.g., methanol).[4]

-

Hydrogenation: Place the fluoro-enamide substrate in a high-pressure autoclave. Transfer the prepared catalyst solution to the autoclave under an inert atmosphere.

-

Reaction Execution: Pressurize the autoclave with hydrogen gas (e.g., 200-500 psi) and stir the reaction at a controlled temperature (e.g., 40-60 °C) for 12-24 hours.

-

Workup: After carefully venting the hydrogen, concentrate the reaction mixture. The resulting N-benzoyl protected piperidine can be purified by chromatography.

| Metal/Ligand System | Typical d.r. (syn:anti) | Typical e.e. (%) | Key Consideration |

| Ru / BIPHEP | >20:1 | >95% | Optimal balance of selectivity and minimal defluorination.[4] |

| Rh / Ligand | Good | Good | Can lead to higher levels of C-F bond reduction.[4] |

| Ir / Ligand | N/A | N/A | Promotes extensive C-F bond cleavage.[4] |

Table 2: Comparison of catalyst systems for asymmetric hydrogenation.

Step 3: Final Deprotection and Boc-Protection

The final steps involve removing the benzoyl and benzyl protecting groups and installing the tert-butoxycarbonyl (Boc) group to yield the final product. A one-step hydrogenolysis is often effective.

Experimental Protocol: Final Product Formation

-

Hydrogenolysis: Dissolve the product from the hydrogenation step in a solvent like methanol. Add Pearlman's catalyst (Pd(OH)₂/C) or 10% Pd/C and di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv).

-

Reaction: Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until all protecting groups are cleaved and the Boc group is installed.

-

Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst, concentrate the filtrate, and purify by column chromatography or crystallization to obtain pure this compound. An alternative final step involves the debenzylation of tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate using palladium on carbon with ammonium formate as the hydrogen source.[6]

Conclusion

The stereoselective synthesis of this compound is a solvable yet challenging task that highlights the power of modern synthetic organic chemistry. Both the biocatalytic dynamic kinetic transamination and the transition-metal-catalyzed asymmetric hydrogenation routes provide viable, scalable, and highly selective methods to obtain this valuable building block. The choice of strategy depends on project-specific requirements, but both pathways demonstrate a sophisticated control over stereochemistry that is essential for the advancement of drug discovery and development. By understanding the causality behind the chosen reagents and conditions, researchers can effectively troubleshoot, optimize, and implement these protocols to access this key fluorinated intermediate.

References

- On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR.

-

On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. PubMed. Available at: [Link]

-

Synthesis of 3Aminomethyl3-fluoropiperidines. ResearchGate. Available at: [Link]

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]

-

Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Supporting Information. Available at: [Link]

-

Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. ResearchGate. Available at: [Link]

-

Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. PubMed. Available at: [Link]

-

Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. ResearchGate. Available at: [Link]

-

The influence introducing chiral center on piperidine ring on hERG selectivity of Akt1 inhibitors. ResearchGate. Available at: [Link]

-

Supporting Information Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. DOI. Available at: [Link]

-

Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. MDPI. Available at: [Link]

-

Asymmetric synthesis of a potent, aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV inhibitor. PubMed. Available at: [Link]

-

1,1-Dimethylethyl (3R,4S)-4-amino-3-fluoro-1-piperidinecarboxylate. PubChem. Available at: [Link]

-

Chiral guanidines and their derivatives in asymmetric synthesis. RSC Publishing. Available at: [Link]

-

Enzymatic resolution of Cα-fluoroalkyl substituted amino acids. ResearchGate. Available at: [Link]

-

Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Koksch Group - Freie Universität Berlin. Available at: [Link]

-

Cas 907544-20-1,tert-butyl (3S,4R). LookChem. Available at: [Link]

-

Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. NIH. Available at: [Link]

-

DIASTEREOSELECTIVE REDUCTION OF ENDOCYCLIC β-ENAMINO ESTER: AN APPROACH TO PREPARE DIASTEREOPURE MULTISUBSTITUTED PYRROLIDINE. Malaysian Journal of Analytical Sciences. Available at: [Link]

-

Highly efficient diastereoselective reduction of alpha-fluoroimines. PubMed. Available at: [Link]

-

Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. MDPI. Available at: [Link]

-

3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PubMed Central. Available at: [Link]

Sources

- 1. (3S,4R)-tert-butyl 4-Amino-3-fluoropiperidine-1-carboxylat… [cymitquimica.com]

- 2. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate | 907544-20-1 [chemicalbook.com]

- 3. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate 97% | CAS: 907544-20-1 | AChemBlock [achemblock.com]

- 4. scientificupdate.com [scientificupdate.com]

- 5. benchchem.com [benchchem.com]

- 6. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate: A Key Building Block for Advanced Pharmaceutical Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Piperidines in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The piperidine scaffold, a ubiquitous motif in pharmaceuticals, when combined with fluorine, gives rise to a class of building blocks with exceptional utility in drug discovery. This guide provides an in-depth technical overview of a particularly valuable synthon: (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate.

This chiral, fluorinated piperidine derivative serves as a critical intermediate in the synthesis of complex pharmaceutical agents, most notably in the development of Janus kinase (JAK) inhibitors.[1][2] Its specific stereochemistry and the presence of the fluorine atom are crucial for achieving desired biological activity and a favorable pharmacokinetic profile.[3] This document will detail its physical and chemical properties, provide a comprehensive guide to its synthesis and characterization, and explore its applications in the synthesis of advanced therapeutics.

Physicochemical Properties: A Data-Driven Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development. The following table summarizes its key physical and chemical data.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉FN₂O₂ | [4] |

| Molecular Weight | 218.27 g/mol | [4] |

| Appearance | White to off-white powder | [5] |

| CAS Number | 907544-20-1 | [4] |

| Predicted Boiling Point | 285.6 ± 40.0 °C | [3] |

| Predicted Density | 1.11 ± 0.1 g/cm³ | [3] |

| Predicted pKa | 8.88 ± 0.40 | [3] |

Note: Experimental data for melting point, boiling point, and solubility in common solvents are not widely published. The provided values for boiling point, density, and pKa are predicted based on computational models.

The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the piperidine nitrogen, rendering the molecule stable under a variety of reaction conditions while allowing for facile deprotection under acidic conditions.[6] The fluorine atom at the 3-position and the amino group at the 4-position, with their cis stereochemical relationship, are key features that influence the molecule's conformation and its interactions with biological targets.[7]

Synthesis and Reactivity: A Practical Guide

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A common and effective method involves the debenzylation of a protected precursor.

Experimental Protocol: Synthesis via Catalytic Hydrogenolysis

This protocol describes the synthesis of the title compound from its N-benzyl protected precursor.

Diagram of the Synthetic Pathway

Caption: Synthetic route to the title compound.

Materials and Reagents:

-

(3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate

-

Ammonium formate

-

10% Palladium on activated carbon (Pd/C)

-

Methanol (MeOH)

-

Diatomaceous earth (Celite®)

Procedure:

-

To a solution of (3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1.0 equivalent) in methanol, add ammonium formate (approximately 2.5 equivalents) and 10% Pd/C (approximately 0.3 equivalents by weight).

-

Heat the reaction mixture to 50 °C and stir for 1 hour.[8]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield this compound.[8] The product is often obtained in quantitative yield and can be used in the next step without further purification.

Causality Behind Experimental Choices:

-

Catalyst: 10% Palladium on carbon is a highly efficient and widely used catalyst for hydrogenolysis, specifically for the cleavage of N-benzyl groups.

-

Hydrogen Source: Ammonium formate serves as a convenient and safer in situ source of hydrogen compared to using hydrogen gas, a process known as catalytic transfer hydrogenation.

-

Solvent: Methanol is an excellent solvent for both the starting material and the ammonium formate, and it is compatible with the catalytic hydrogenation conditions.

-

Temperature: A moderate temperature of 50 °C is sufficient to drive the reaction to completion in a reasonable timeframe without promoting side reactions.

Reactivity Profile and Stability

The chemical reactivity of this compound is primarily dictated by the three key functional groups: the Boc-protected piperidine nitrogen, the primary amino group, and the fluorine atom.

-

N-Boc Group: The tert-butoxycarbonyl group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent) to reveal the secondary amine.[6]

-

Primary Amino Group: The amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and arylation, making it a versatile handle for further synthetic modifications.

-

Fluorine Atom: The C-F bond is generally stable. The presence of the electron-withdrawing fluorine atom can influence the pKa of the neighboring amino group.[3]

The compound should be stored in a cool, dry place, protected from light and acidic vapors to prevent degradation.[3]

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is paramount to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

¹H NMR (Proton NMR):

A typical ¹H NMR spectrum in CDCl₃ will show characteristic signals for the tert-butyl group (a singlet around 1.40 ppm), the piperidine ring protons (a series of multiplets), and the proton attached to the fluorine-bearing carbon (a doublet).[8]

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atom bonded to fluorine will appear as a doublet due to C-F coupling.

-

¹⁹F NMR (Fluorine NMR): ¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds and will show a single resonance for the fluorine atom, with coupling to adjacent protons.

Diagram of Key NMR Correlations

Caption: 2D NMR correlations for structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation analysis.

Experimental Protocol: LC-MS Analysis

-

Chromatography:

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid or ammonium acetate to improve ionization.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode is preferred due to the basic nature of the amino group.

-

Analysis: The protonated molecule [M+H]⁺ is observed. Tandem MS (MS/MS) experiments on the parent ion will reveal characteristic fragmentation patterns, such as the loss of the Boc group or cleavage of the piperidine ring.

-

Chromatography (HPLC/TLC)

High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of the compound. A reverse-phase method, as described for LC-MS, can be adapted for this purpose with UV detection. Thin Layer Chromatography (TLC) is a quick and convenient method for monitoring reaction progress, typically using a mobile phase of ethyl acetate and hexanes.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

This compound is a highly sought-after building block in the pharmaceutical industry, primarily for the synthesis of Janus kinase (JAK) inhibitors.[1][2] These enzymes play a crucial role in cell signaling pathways that are implicated in inflammatory and autoimmune diseases.

Diagram of the Role in JAK Inhibitor Synthesis

Caption: Role as a key intermediate in drug synthesis.

One of the most prominent examples of a drug class synthesized using fluorinated piperidine scaffolds is the JAK inhibitors, such as tofacitinib.[2][9] While the direct synthesis of tofacitinib may utilize a methylated version of this specific intermediate, the underlying synthetic strategy and the importance of the fluorinated piperidine core are directly relevant. The (3S,4R) stereochemistry and the fluorine atom are often critical for potent and selective inhibition of the target kinase.

The strategic incorporation of this building block allows for the precise installation of a key pharmacophoric element, leading to the development of novel therapeutics with improved efficacy and safety profiles.

Conclusion: An Indispensable Tool for Modern Drug Discovery

This compound stands out as a premier building block for the synthesis of advanced pharmaceutical agents. Its unique combination of a chiral piperidine scaffold, a strategically placed fluorine atom, and orthogonal protecting groups provides medicinal chemists with a powerful tool to access novel chemical space and develop innovative therapies. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in the ongoing quest for new and improved medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scientificupdate.com [scientificupdate.com]

- 4. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 11736104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. CAS 907544-20-1: (3S,4R)-tert-Butyl 4-amino-3-fluoropiperi… [cymitquimica.com]

- 8. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic data for (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate (NMR, MS, IR)

An In-Depth Technical Guide to the Spectroscopic Characterization of (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate

Introduction

This compound (CAS No: 907544-20-1) is a chiral, fluorinated piperidine derivative of significant interest in medicinal chemistry and drug development.[1][2] Its rigidified conformational structure, influenced by the stereospecific placement of the fluorine atom, makes it a valuable building block for synthesizing novel therapeutics.[3][4] The introduction of fluorine can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making precise structural confirmation paramount.

This technical guide provides a comprehensive overview of the analytical methodologies required for the unambiguous characterization of this compound. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—offering not just data, but the strategic reasoning behind the experimental protocols and the interpretation of the resulting spectra. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to verify the structure and purity of this and similar complex molecules.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise three-dimensional structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete structural verification, with particular attention paid to the diastereotopic relationships and through-bond scalar couplings involving the fluorine atom.

Expertise & Causality: The Rationale for Multi-Nuclear NMR

A simple ¹H NMR spectrum is insufficient for a molecule of this complexity. The presence of a chiral center and the fluorine substituent necessitates a multi-pronged NMR approach:

-

¹H NMR: Provides information on the proton environment, including chemical shifts, integration (proton count), and multiplicity (neighboring protons). Crucially, the coupling between protons and the adjacent fluorine atom (²J-H,F and ³J-H,F) provides definitive proof of the fluorine's location and stereochemistry.

-

¹³C NMR: Determines the number of unique carbon environments and their hybridization state. The large one-bond carbon-fluorine coupling constant (¹J-C,F) is a key diagnostic marker for the carbon directly attached to the fluorine atom.

-

¹⁹F NMR: As fluorine has a 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique.[5] It provides the chemical shift of the fluorine atom and, through heteronuclear correlation experiments (like H-F COSY), confirms its connectivity within the molecule.

Experimental Protocol: NMR Analysis

The following protocol outlines a robust method for acquiring high-quality NMR data for the title compound.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the solid compound. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[6] c. Ensure the sample is fully dissolved; vortex the tube gently if necessary. The presence of solid particles will degrade the spectral quality.

2. Data Acquisition: a. The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.[7] b. Acquire a standard ¹H NMR spectrum. c. Acquire a ¹H-decoupled ¹³C NMR spectrum. d. Acquire a ¹H-decoupled ¹⁹F NMR spectrum. Using a deuterium lock is recommended to ensure field stability for accurate referencing.[8] e. Optional but Recommended: Perform 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to unambiguously assign all proton and carbon signals.

Caption: Diagram 1: NMR Analysis Workflow.

Data Summary and Interpretation

The following table summarizes the reported ¹H NMR data and provides expected characteristics for ¹³C and ¹⁹F NMR based on the known structure.

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Expected Features |

| ¹H | 1.40 | Singlet (s) | 9H | tert-Butyl group, -C(CH₃)₃ |

| 1.88 | Multiplet (m) | 2H | Piperidine ring protons | |

| 3.01 | Multiplet (m) | 2H | Piperidine ring protons | |

| 3.55 | Multiplet (m) | 2H | Piperidine ring protons | |

| 3.77 | Multiplet (m) | 1H | Piperidine ring proton (likely CH-N) | |

| 4.66 | Doublet (d) | 1H | Piperidine ring proton (likely CH-F) | |

| ¹³C | Expected ~28 | Singlet | 3C | tert-Butyl methyl carbons |

| Expected ~80 | Singlet | 1C | tert-Butyl quaternary carbon | |

| Expected ~30-50 | Multiple Signals | 3C | Piperidine -CH₂- carbons | |

| Expected ~50-60 | Doublet (²J-C,F) | 1C | Piperidine CH-N carbon | |

| Expected ~85-95 | Doublet (¹J-C,F ≈ 180-200 Hz) | 1C | Piperidine CH-F carbon | |

| Expected ~155 | Singlet | 1C | Carbamate C=O carbon | |

| ¹⁹F | Expected ~ -180 to -200 | Multiplet | 1F | Single fluorine environment, coupled to adjacent protons |

(¹H NMR data sourced from ChemicalBook.[6])

Chapter 2: Mass Spectrometry (MS)

Mass spectrometry is an essential technique for confirming the molecular weight and elemental formula of a compound. For this molecule, a "soft" ionization technique like Electrospray Ionization (ESI) is ideal as it typically produces the protonated molecular ion with minimal fragmentation, providing clear confirmation of the parent mass.[9]

Expertise & Causality: The Choice of ESI-MS

Electrospray Ionization (ESI) is the method of choice for this analysis.[9] The presence of a basic amino group makes the molecule readily susceptible to protonation in the positive ion mode, forming a stable [M+H]⁺ ion. This avoids the extensive fragmentation often seen with harder ionization techniques like Electron Ionization (EI), which could complicate the interpretation.[10] High-resolution mass spectrometry (HRMS) would further allow for the confirmation of the elemental composition by providing a highly accurate mass measurement.

Experimental Protocol: ESI-MS Analysis

This protocol ensures a clean and concentrated sample suitable for ESI-MS.

1. Sample Preparation: a. Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.[11] b. Perform a serial dilution of the stock solution. Take 10 µL of the stock and dilute it with 1 mL of methanol or acetonitrile to achieve a final concentration of ~10 µg/mL.[12] Overly concentrated samples can cause signal suppression and contaminate the instrument.[11] c. The sample must be free of non-volatile salts (e.g., phosphates, sodium chloride) as they are incompatible with ESI. If necessary, use volatile additives like formic acid (<0.1%) to promote ionization. d. Filter the final solution through a 0.2 µm syringe filter to remove any particulates that could block the instrument's fluidics.[12] e. Transfer the filtered solution to a standard 2 mL mass spectrometry vial.[12]

2. Data Acquisition: a. Introduce the sample into the ESI-MS system via direct infusion or coupled with a liquid chromatography (LC) system. b. Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺. c. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

Caption: Diagram 2: ESI-MS Analysis Workflow.

Data Summary and Interpretation

The primary goal is to identify the ion corresponding to the protonated molecule.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₉FN₂O₂ |

| Molecular Weight (Monoisotopic) | 218.14 Da |

| Ionization Mode | ESI Positive |

| Expected Ion | [M+H]⁺ |

| Expected m/z | 219.15 |

Chapter 3: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations, a characteristic "fingerprint" of the molecule can be obtained.

Expertise & Causality: The Choice of ATR-FTIR

For a solid sample like this compound, Attenuated Total Reflectance (ATR) is the most convenient sampling technique for Fourier-Transform Infrared (FTIR) spectroscopy.[13] It requires minimal to no sample preparation—eliminating the need for grinding KBr pellets—and provides high-quality spectra by simply placing the sample in contact with an ATR crystal (often diamond or zinc selenide).[13][14][15] The technique measures an evanescent wave that penetrates a shallow depth into the sample, making it ideal for strongly absorbing solid materials.[16]

Experimental Protocol: ATR-FTIR Analysis

This protocol is straightforward and requires only a small amount of sample.

1. Background Collection: a. Ensure the ATR crystal is clean by wiping it with a soft tissue lightly moistened with a volatile solvent like isopropanol or ethanol, then allow it to dry completely. b. With the clean, empty crystal, collect a background spectrum. This step is crucial as it subtracts the spectral contributions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.[15]

2. Sample Analysis: a. Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.[14][15] b. Lower the press arm and apply consistent pressure to ensure optimal contact between the solid sample and the crystal surface.[13][17] c. Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

3. Cleanup: a. Retract the press arm and carefully remove the sample. b. Clean the crystal surface as described in step 1a.

Caption: Diagram 3: ATR-FTIR Analysis Workflow.

Data Summary and Interpretation

While a specific spectrum is not publicly available, the expected absorption bands can be predicted based on the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3400 - 3250 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 2980 - 2850 | C-H stretch | Alkanes (Piperidine ring, tert-Butyl) |

| 1700 - 1670 | C=O stretch | Carbamate (-O-C=O) |

| 1650 - 1580 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1250 - 1020 | C-N stretch | Amine / Carbamate |

| 1170 - 1140 | C-O stretch | Carbamate |

| 1100 - 1000 | C-F stretch | Alkyl Fluoride |

The presence of strong bands in these regions would provide corroborating evidence for the compound's structure.

Conclusion

The comprehensive characterization of this compound requires a synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the definitive structural and stereochemical information, Mass Spectrometry confirms the molecular weight and elemental formula, and Infrared Spectroscopy verifies the presence of key functional groups. By following the detailed protocols and interpretative guidelines presented in this document, researchers can confidently establish the identity, purity, and structure of this important chemical building block, ensuring the integrity of their subsequent research and development efforts.

References

-

University of Bristol. (n.d.). Sample preparation for the ES/MS. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Oregon State University. (n.d.). CH362: Use of IR Spectrometer with an ATR cell. Retrieved from [Link]

-

University of Illinois. (n.d.). Sample Preparation | School of Chemical Sciences. Retrieved from [Link]

-

Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate. Retrieved from [Link]

-

Hammond, G. B., & Xu, B. (n.d.). Supporting information Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent – DMPU/HF. Retrieved from [Link]

-

Paelsen, S., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Retrieved from [Link]

-

Hunter, L., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. Retrieved from [Link]

-

Gee, C. T., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Retrieved from [Link]

-

Das, P., et al. (2022). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Retrieved from [Link]

Sources

- 1. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 11736104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S,4R)-tert-butyl 4-Amino-3-fluoropiperidine-1-carboxylat… [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.ed.ac.uk [pure.ed.ac.uk]

- 6. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. vanderbilt.edu [vanderbilt.edu]

- 10. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. agilent.com [agilent.com]

- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 15. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. drawellanalytical.com [drawellanalytical.com]

An In-Depth Technical Guide to tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate (CAS Number: 907544-20-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Building Block of Strategic Importance in Medicinal Chemistry

tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate, registered under CAS number 907544-20-1, is a synthetically versatile chiral building block that has garnered significant interest in the field of drug discovery and development. Its rigid piperidine scaffold, combined with the strategic placement of a fluorine atom and an amino group with defined stereochemistry, offers a unique combination of physicochemical and structural features. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, with a focus on its role in the design of novel therapeutics. The incorporation of a fluorine atom can modulate basicity, lipophilicity, and metabolic stability, making this compound a valuable asset in the medicinal chemist's toolbox.[1]

Molecular Structure and Chemical Properties

The structure of tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate is characterized by a piperidine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group, and at the 3- and 4-positions with a fluorine atom and an amino group, respectively. The (3S,4R) stereochemistry dictates a cis relationship between the fluorine and amino substituents.

Structural Diagram:

Caption: 2D structure of tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 907544-20-1 | [2][3] |

| Molecular Formula | C₁₀H₁₉FN₂O₂ | [2][3] |

| Molecular Weight | 218.27 g/mol | [2][3] |

| IUPAC Name | tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | [3] |

| Appearance | Colorless to off-white solid-liquid mixture | [4] |

| Boiling Point (Predicted) | 285.6 ± 40.0 °C | [5] |

| Density (Predicted) | 1.11 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | 8.88 ± 0.40 | [5] |

| Storage | 2-8°C, protect from light | [5] |

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 1.40 (s, 9H, C(CH₃)₃), 1.88 (m, 2H, piperidine CH₂), 3.01 (m, 2H, piperidine CH₂), 3.55 (m, 2H, piperidine CH₂), 3.77 (m, 1H, CH-N), 4.66 (d, 1H, CH-F).[2]

-

¹³C NMR: Expected signals would correspond to the tert-butyl group, the piperidine ring carbons (with splitting due to the fluorine atom), and the carbonyl carbon of the Boc group.

-

Mass Spectrometry: The expected molecular ion peak [M+H]⁺ would be at m/z 219.15.

Synthesis

A common synthetic route to tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate involves the debenzylation of a protected precursor.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is based on a reported method for the debenzylation of a corresponding N-benzyl protected precursor.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for the preparation of the title compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1 equivalent) in methanol, add ammonium formate (approximately 2.5 equivalents) and 10% palladium on activated carbon (Pd/C) (approximately 0.3 equivalents by weight).[2]

-

Reaction: Heat the reaction mixture to 50°C and stir for 1 hour.[2]

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.[2]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the desired product, tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate.[2]

Applications in Drug Discovery

The unique structural and electronic properties of tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate make it a valuable intermediate in the synthesis of various biologically active molecules. The fluorinated piperidine motif is prevalent in many pharmaceuticals.[1]

Janus Kinase (JAK) Inhibitors

One of the key applications of this building block is in the development of Janus kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Dysregulation of JAK signaling is implicated in a variety of inflammatory and autoimmune diseases. The 4-amino-3-fluoropiperidine moiety can be incorporated into molecules designed to bind to the ATP-binding site of JAKs, with the fluorine atom often contributing to enhanced binding affinity and improved pharmacokinetic properties.

Signaling Pathway Diagram:

Caption: Simplified JAK-STAT signaling pathway.

Other Potential Applications

The versatility of the 4-amino-3-fluoropiperidine scaffold suggests its potential use in the synthesis of a wide range of other therapeutic agents, including but not limited to:

-

Antifungal Agents: Derivatives of 4-aminopiperidines have been investigated as novel antifungal agents.

-

Neurological Drugs: The piperidine ring is a common motif in centrally acting agents.

-

Antiviral Compounds: The specific stereochemistry and functional groups may be amenable to the design of targeted antiviral therapies.

Safety and Handling

As with all chemical reagents, tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate should be handled in a well-ventilated laboratory with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate is a chiral building block with significant potential in medicinal chemistry. Its unique structural features, including the stereochemically defined fluorine and amino groups on a piperidine core, make it an attractive starting material for the synthesis of complex and biologically active molecules. As research into targeted therapies continues to expand, the utility of such specialized chemical tools is expected to grow, further solidifying the importance of this compound in the drug discovery landscape.

References

-

PubChem. (n.d.). tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

-

LookChem. (n.d.). Cas 907544-20-1,tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate. Retrieved from [Link]

Sources

- 1. Buy Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate | 907544-17-6 [smolecule.com]

- 2. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate | 907544-20-1 [chemicalbook.com]

- 4. 907544-20-1 | (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 5. Cas 907544-20-1,tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate | lookchem [lookchem.com]

An In-depth Technical Guide to the Structural Analysis of (3S,4R)-1-Boc-3-fluoropiperidin-4-amine

Abstract

(3S,4R)-1-Boc-3-fluoropiperidin-4-amine is a chiral, fluorinated piperidine derivative that has emerged as a highly valuable building block in modern medicinal chemistry. Its unique stereochemical and electronic properties, conferred by the cis-relationship of the fluorine and amine substituents, make it a powerful tool for introducing conformational rigidity and modulating physicochemical properties in drug candidates. This technical guide provides a comprehensive structural analysis of this molecule, synthesizing data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). We delve into the causality behind its conformational preferences, detailing the stereoelectronic effects of the fluorine atom. This document serves as a practical resource for researchers, offering detailed experimental protocols and data interpretation strategies to unequivocally confirm the structure and stereochemistry of this critical synthetic intermediate.

Introduction: The Strategic Imperative of Fluorinated Piperidines

The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in pharmaceuticals, prized for its three-dimensional structure and its ability to engage with biological targets. However, the inherent flexibility of the piperidine ring can be a double-edged sword, often leading to challenges in achieving high binding affinity and selectivity. The strategic incorporation of fluorine has become a cornerstone of modern drug design to address these challenges.[1][2][3]

Fluorine, being the most electronegative element, exerts powerful effects on a molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, capable of blocking metabolically labile C-H sites, thereby enhancing a drug's half-life.[4][5]

-

pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic groups, such as the amine in our title compound, which can fine-tune solubility and receptor interactions at physiological pH.[2][5]

-

Conformational Control: Fluorine's stereoelectronic properties, including hyperconjugation and gauche effects, can enforce specific ring conformations, effectively locking the molecule into a bioactive shape to improve potency.[1][6][7]

(3S,4R)-1-Boc-3-fluoropiperidin-4-amine, with its defined stereochemistry and orthogonal protecting groups (Boc and the primary amine), is an exemplary building block that leverages these principles. Understanding its intrinsic structural and conformational landscape is paramount for its effective application in drug discovery programs.

Conformational Analysis: The Axial Fluorine Preference

The conformational behavior of the piperidine ring is dominated by two low-energy chair conformations that are in rapid equilibrium. For a substituted piperidine, the substituents can occupy either an axial or equatorial position. In the case of (3S,4R)-1-Boc-3-fluoropiperidin-4-amine, the cis-stereochemistry dictates that the C3-fluorine and C4-amine groups are on the same face of the ring.

Contrary to what simple sterics might suggest, fluorinated piperidines often exhibit a preference for the fluorine atom to occupy the more sterically hindered axial position.[6][7][8] This phenomenon is attributed to stabilizing stereoelectronic interactions:

-

Hyperconjugation: A key interaction is the donation of electron density from an axial C-H bond's sigma orbital (σ) into the antibonding orbital (σ) of the adjacent, anti-periplanar C-F bond (σC-H → σC-F). This interaction stabilizes the conformer with the axial fluorine.

-

Dipole Minimization: In polar solvents, the conformation that minimizes the overall molecular dipole moment is often favored, which can contribute to the stability of the axial-fluorine conformer.[6][7]

For (3S,4R)-1-Boc-3-fluoropiperidin-4-amine, this leads to a conformational equilibrium that strongly favors the chair form where the fluorine is axial and the amine is equatorial. This pre-organized conformation is a critical design element for medicinal chemists.

Spectroscopic Characterization: An Integrated Approach

Unequivocal structural confirmation requires a combination of spectroscopic techniques. The data presented in the following tables are based on reported values for this molecule and closely related analogs, providing a reliable benchmark for analysis.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed stereochemical and conformational features of (3S,4R)-1-Boc-3-fluoropiperidin-4-amine. The coupling constants (³J), particularly between H-H and H-F, are diagnostic of the dihedral angles and thus the axial/equatorial positions of the substituents.

Table 1: Predicted ¹H and ¹⁹F NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Nucleus | Atom Position | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

|---|---|---|---|---|---|

| ¹H | H3 | 4.60 - 4.75 | dm | J(H,F) ≈ 48 | Proton geminal to fluorine, split into a doublet by the large 2J(H,F) coupling. |

| ¹H | H4 | 3.00 - 3.15 | m | - | Proton geminal to the amine group, shifted downfield. |

| ¹H | H2, H6 (axial) | 2.95 - 3.10 | m | - | Protons adjacent to the nitrogen, deshielded by the Boc group. |

| ¹H | H2, H6 (equatorial) | 3.70 - 3.90 | m | - | Protons adjacent to the nitrogen, experience further deshielding. |

| ¹H | H5 (axial) | 1.40 - 1.55 | m | - | Upfield aliphatic proton. |

| ¹H | H5 (equatorial) | 1.85 - 2.00 | m | - | Downfield shifted due to steric interactions. |

| ¹H | Boc (CH₃) | 1.40 - 1.50 | s | - | Characteristic singlet for the 9 equivalent protons of the tert-butyl group. |

| ¹H | NH₂ | 1.50 - 1.70 | br s | - | Broad singlet for the amine protons; position is concentration and solvent dependent. |

| ¹⁹F | F3 | -180 to -195 | ddd | J(F,H3) ≈ 48, J(F,H4) ≈ 25-30, J(F,H2ax) ≈ 20-25 | Complex multiplet due to couplings with vicinal protons. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10 mg of (3S,4R)-1-Boc-3-fluoropiperidin-4-amine in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is an excellent solvent for this compound and provides a clean spectral window.

-

Data Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and 2D (COSY, HSQC) spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Analysis: Integrate all signals to confirm proton counts. Analyze the multiplicity and coupling constants of the ring protons, especially H3 and H4, to confirm the cis- and axial/equatorial arrangement. A large ³J(H,H) value (~10-13 Hz) is indicative of an axial-axial relationship, while smaller values (~2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

-

¹⁹F NMR Analysis: The chemical shift and coupling pattern in the ¹⁹F spectrum provides definitive proof of the fluorine's environment.

-

2D NMR Analysis: Use COSY to establish H-H connectivity around the ring. Use HSQC to correlate each proton signal to its directly attached carbon, confirming carbon assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Table 2: Key IR Absorption Frequencies (KBr Pellet)

| Frequency Range (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |

|---|---|---|---|

| 3300 - 3400 | Primary Amine (N-H) | Symmetric & Asymmetric Stretch | Medium |

| 2850 - 2980 | C-H (Aliphatic & Boc) | Stretch | Strong |

| 1680 - 1700 | Carbamate (C=O) | Stretch | Strong |

| 1580 - 1650 | N-H (Amine) | Scissoring (Bend) | Medium |